Direct STING Inhibition and Superior Cardioprotection Versus H‑151
Curcumol directly binds to the STING protein and disrupts STING‑TBK1 interaction, leading to stronger inhibition of activated STING signaling and superior cardioprotective effects compared to the established STING inhibitor H‑151 [1]. In a murine myocardial infarction model, curcumol treatment improved survival rate, enhanced cardiac function, and mitigated adverse ventricular remodeling [1].
| Evidence Dimension | STING signaling inhibition and cardioprotection |
|---|---|
| Target Compound Data | Exhibited stronger inhibition of activated STING signaling and superior cardioprotective effects compared to H-151; increased ejection fraction and reduced infarct size in MI mice [1]. |
| Comparator Or Baseline | H-151 (a known STING inhibitor) |
| Quantified Difference | Superior cardioprotective effects (qualitative statement in abstract) and functional assays showed effects were diminished in Sting⁻/⁻ mice [1]. |
| Conditions | In vivo: wild-type (WT) mice orally administered curcumol following left coronary artery ligation; functional assays in STING knockout (Sting⁻/⁻) mice; in vitro: SPR and molecular docking [1]. |
Why This Matters
This identifies curcumol as a novel natural STING inhibitor with potential advantages over existing tool compounds (H‑151), making it a valuable probe for STING‑dependent inflammatory pathways in cardiovascular research.
- [1] Yang, N. et al. Direct inhibition of macrophage sting signaling by curcumol protects against myocardial infarction via attenuating the inflammatory response. Phytomedicine 2025. View Source
